3-Pentanol, 3-methyl-, 3-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

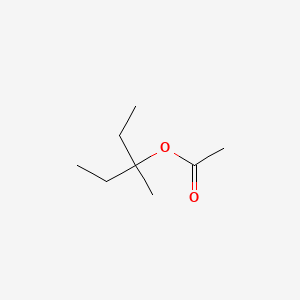

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-methylpentan-3-yl acetate |

InChI |

InChI=1S/C8H16O2/c1-5-8(4,6-2)10-7(3)9/h5-6H2,1-4H3 |

InChI Key |

DDQMXZFITHIRCN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC)OC(=O)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3 Methylpentan 3 Yl Acetate

Hydrolysis Kinetics and Mechanisms

The hydrolysis of esters, a reaction that splits the ester into a carboxylic acid and an alcohol, can be catalyzed by either acids or bases. libretexts.org For tertiary alkyl acetates like 3-methylpentan-3-yl acetate (B1210297), the reaction mechanism is distinct from that of primary and secondary acetates due to the stability of the tertiary carbocation that can be formed.

Under acidic conditions, the hydrolysis of tertiary acetates predominantly follows the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. ucoz.com This pathway involves the initial protonation of the carbonyl oxygen, followed by the cleavage of the bond between the tertiary alkyl group and the oxygen atom to form a stable tertiary carbocation and acetic acid. The carbocation then reacts with water to yield the corresponding tertiary alcohol. This mechanism is favored because it avoids the sterically hindered attack of water at the carbonyl carbon, which is characteristic of the AAC2 mechanism common for less substituted esters. ucoz.com

Kinetic studies on the closely related tert-butyl acetate reveal that the hydrolysis can proceed through both AAL1 and AAC2 mechanisms simultaneously, with the AAL1 pathway becoming more dominant at higher temperatures. uq.edu.au For instance, in the acid-catalyzed hydrolysis of tert-butyl acetate in water, the extent of alkyl-oxygen fission increases from 85% at 25°C to 97% at 60°C. uq.edu.au The reaction rate is also influenced by the solvent composition.

In neutral or weakly basic solutions, a unimolecular base-catalyzed mechanism, BAL1, can occur, which also involves the formation of a tertiary carbocation. However, the most common mechanism for base-catalyzed ester hydrolysis is the BAC2 pathway, which involves nucleophilic attack at the carbonyl carbon. ucoz.com For tertiary acetates, this pathway is sterically hindered.

Table 1: Rate Constants for the Hydrolysis of tert-Butyl Acetate Data extrapolated from studies on a closely related tertiary acetate.

| Mechanism | Rate Expression | Activation Energy (kcal/mol) | Conditions |

|---|---|---|---|

| AAL1 | k = 1012.5 exp(-27500/RT) s-1mol-1L | 27.5 | Acid-catalyzed in water uq.edu.au |

| AAC2 | k = 107.5 exp(-17300/RT) s-1mol-1L | 17.3 | Acid-catalyzed in water uq.edu.au |

| BAL1/Uncatalyzed | k = 1011.8 exp(-26800/RT) s-1 | 26.8 | Uncatalyzed in water/80% water-20% acetone (B3395972) uq.edu.au |

Pyrolysis Reactions of Tertiary Alkyl Acetates

The gas-phase pyrolysis of alkyl acetates is a classic example of a unimolecular elimination reaction that proceeds through a cyclic transition state to yield an alkene and acetic acid. rsc.orgmit.edu This reaction, often referred to as a retro-ene reaction, is a key decomposition pathway for tertiary acetates like 3-methylpentan-3-yl acetate at elevated temperatures. mit.eduacs.org The process is highly syn-selective, meaning the β-hydrogen and the acetate group are removed from the same side of the C-C bond.

The pyrolysis of 3-methylpentan-3-yl acetate can produce stereoisomeric alkenes. The stereochemical outcome, specifically the ratio of E and Z isomers of the resulting alkene (3-methyl-2-pentene), is determined by the relative stabilities of the different conformations of the starting ester that lead to the cyclic transition state. pressbooks.pubmasterorganicchemistry.com

The Cahn-Ingold-Prelog priority rules are used to assign the E/Z designation to the alkene products. pressbooks.publibretexts.org For a trisubstituted alkene, if the two higher-priority groups on each carbon of the double bond are on the same side, it is the Z isomer (from the German zusammen, together). pressbooks.publibretexts.org If they are on opposite sides, it is the E isomer (from the German entgegen, opposite). pressbooks.publibretexts.org The syn-elimination mechanism requires a specific spatial arrangement of the atoms involved, and the conformational preferences of the alkyl group will influence which β-hydrogen is abstracted, thereby controlling the E/Z ratio of the products.

The pyrolysis of acetates proceeds through a concerted, six-membered cyclic transition state. unibo.itmit.edu In this transition state, the carbonyl oxygen of the acetate group acts as an internal base, abstracting a β-hydrogen atom from the alkyl chain. Simultaneously, the C-O bond of the ester cleaves, and a C=C double bond forms, along with the C=O and O-H bonds of the resulting acetic acid.

Computational studies on the pyrolysis of butyl acetate isomers show that this transition state is largely planar. mit.edu The planarity facilitates the cyclic electron rearrangement required for the concerted mechanism. The geometry of this transition state is crucial in determining the activation energy and, consequently, the rate of the reaction. For tertiary acetates, the energy barrier for this retro-ene reaction is generally lower than for primary or secondary acetates due to the greater stability of the resulting alkene.

Electrophilic and Nucleophilic Reactions of the Ester Moiety

The ester functional group in 3-methylpentan-3-yl acetate has both electrophilic and nucleophilic character, allowing it to participate in a variety of reactions.

Nucleophilic Reactions (at the Carbonyl Carbon): The carbonyl carbon of the ester is electrophilic and is the site of attack by nucleophiles. This is exemplified by hydrolysis, where water or hydroxide (B78521) ion is the nucleophile. libretexts.org Another example is transesterification, where an alcohol acts as the nucleophile to exchange the alkyl group of the ester. Due to the steric hindrance from the tertiary alkyl group, nucleophilic attack at the carbonyl carbon of 3-methylpentan-3-yl acetate is slower compared to less hindered esters.

Electrophilic Reactions (at the Carbonyl Oxygen): The carbonyl oxygen is nucleophilic and can react with electrophiles. Protonation of the carbonyl oxygen by an acid, as seen in the AAL1 hydrolysis mechanism, activates the ester group, making the carbonyl carbon more electrophilic and facilitating the departure of the leaving group. ucoz.com

Reduction: The ester can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride can reduce 3-methylpentan-3-yl acetate to 3-methyl-3-pentanol (B165633) and ethanol.

Reactions of the Alkyl Backbone and Substituents

The alkyl backbone of 3-methylpentan-3-yl acetate consists of saturated C-C and C-H bonds, which are generally unreactive under mild conditions. The primary reactivity of the alkyl portion is observed in elimination reactions, such as pyrolysis, where a β-hydrogen is abstracted. mit.edu The presence of methyl and ethyl substituents on the tertiary carbon provides multiple types of β-hydrogens, leading to potential regiochemical complexity in elimination reactions.

Under more forcing conditions, such as in the presence of free radical initiators, the C-H bonds on the alkyl backbone can undergo substitution reactions, but these typically lack selectivity.

Chemoselectivity and Regioselectivity in Transformations

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In 3-methylpentan-3-yl acetate, the ester group is the most reactive site for many reagents. For instance, in a reduction with lithium aluminum hydride, the ester moiety will be selectively reduced while the alkane backbone remains unchanged.

Regioselectivity: This describes the preference for reaction at one position over another. In the context of 3-methylpentan-3-yl acetate, regioselectivity is most relevant in elimination reactions. The abstraction of a β-hydrogen can occur from either the methyl group or one of the ethyl groups attached to the carbons adjacent to the tertiary center. Abstraction from an ethyl group leads to the more substituted and generally more stable alkene, 3-methyl-2-pentene (Zaitsev's rule). Abstraction from the other ethyl group's methylene (B1212753) hydrogens also leads to 3-methyl-2-pentene, while abstraction from the methyl group would lead to 2-ethyl-1-butene. The relative rates of these competing pathways determine the regiochemical outcome of the reaction, which can be influenced by the reaction conditions and the nature of the base or catalyst used. nih.govacs.org

Advanced Derivatization and Functionalization Strategies

Preparation of Functionalized Acetate (B1210297) Derivatives

The ester functionality of 3-pentanol, 3-methyl-, 3-acetate and the underlying tertiary alcohol, 3-methyl-3-pentanol (B165633), provide reactive sites for the introduction of various functional groups, leading to the synthesis of novel thiazole-containing derivatives, amides, ethers, and cyclopentylalkyl analogs.

Thiazole-Containing Acetate Derivatives

While direct conversion of this compound to thiazole-containing derivatives is not a one-step process, a synthetic route can be envisioned through the modification of the parent alcohol, 3-methyl-3-pentanol. A plausible strategy involves the initial conversion of 3-methyl-3-pentanol to a propargyl alcohol derivative. This intermediate can then undergo a catalyzed reaction with a thioamide to construct the thiazole (B1198619) ring. For instance, tertiary propargyl alcohols have been shown to react with thiobenzamide (B147508) in the presence of a calcium catalyst to yield thiazole derivatives. This approach offers a pathway to incorporate a thiazole moiety, which can subsequently be acetylated to yield the target thiazole-containing acetate derivative.

Amide Derivatives from Related Amines

The synthesis of amide derivatives related to this compound can be readily achieved by utilizing the corresponding tertiary amine, 3-amino-3-methylpentane. This commercially available starting material can be reacted with a variety of acylating agents, such as acyl chlorides or carboxylic anhydrides, to form the desired amide bond. The general reaction involves the nucleophilic attack of the amine onto the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. For more sensitive substrates, coupling reagents can be employed to facilitate the direct reaction between the amine and a carboxylic acid. This method provides a straightforward and versatile route to a wide range of amide derivatives. atamanchemicals.com

A study on the optical resolution of racemic 1-phenylethylamine (B125046) in 3-methyl-3-pentanol utilized subtilisin reformulated by lyophilization with buffer salts for amide synthesis. googleapis.com This highlights the potential for enzymatic methods in the synthesis of specific amide derivatives.

Other Ether and Ester Analogs

The synthesis of various ether and ester analogs of this compound can be accomplished through well-established synthetic methodologies.

Ether Analogs: The Williamson ether synthesis is a classical and effective method for preparing ethers from 3-methyl-3-pentanol. This reaction involves the deprotonation of the tertiary alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. It is important to note that due to the steric hindrance of the tertiary alkoxide, the alkyl halide should be primary to avoid competing elimination reactions. vaia.comyoutube.com

Ester Analogs: A variety of ester analogs can be synthesized from 3-methyl-3-pentanol through Fischer esterification. This method involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. The equilibrium of the reaction can be shifted towards the product by using an excess of the carboxylic acid or by removing water as it is formed. This approach allows for the introduction of a wide range of acyl groups, leading to a diverse library of ester derivatives.

Cyclopentylalkyl Derivatives

The introduction of a cyclopentylalkyl group onto the 3-methyl-3-pentanol scaffold can be achieved through the synthesis of cyclopentyl alkyl ethers. A method for producing cyclopentyl alkyl ethers involves the reaction of a substituted or unsubstituted cyclopentene (B43876) with an alcohol compound in the presence of an acidic zeolite catalyst. nist.gov This approach, which can be carried out in the liquid phase, offers a potential route to synthesize cyclopentyl ethers of 3-methyl-3-pentanol. For instance, reacting 3-methyl-3-pentanol with cyclopentene under these conditions could yield 3-cyclopentyl-3-methylpentyl ether. Subsequent acetylation of the remaining hydroxyl group, if the starting material was the diol, would lead to the desired cyclopentylalkyl acetate derivative.

Another strategy involves the alkoxymercuration-demercuration of an alkene in the presence of the alcohol. For example, the reaction of an alkene with an alcohol in the presence of mercuric acetate, followed by reduction with sodium borohydride, can produce ethers. pearson.com

Transformations to Carbonyl Compounds (Aldehydes and Ketones)

The transformation of this compound to a carbonyl compound, specifically a ketone, is a challenging synthetic task due to the presence of a tertiary carbon center bearing the acetate group. Direct oxidation of tertiary alcohols to ketones is generally not feasible under standard conditions as it would require the cleavage of a carbon-carbon bond.

However, a potential, albeit indirect, route could involve the modification of the parent alcohol, 3-methyl-3-pentanol, prior to esterification. One conceptual approach involves the regioselective introduction of a functional group that can be later converted to a carbonyl. For instance, if a double bond could be introduced at a specific position in the molecule, subsequent ozonolysis or other oxidative cleavage methods could potentially yield a ketone.

Alternatively, research has shown that ketones can be synthesized from other functional groups. For example, the oxidation of secondary alcohols to ketones is a common transformation. While 3-methyl-3-pentanol is a tertiary alcohol, it is conceivable that a related secondary alcohol could be synthesized and then oxidized to a ketone, which could then be further elaborated.

Design and Synthesis of Chirally Pure Derivatives

The 3-methyl-3-pentanol core is chiral, and the synthesis of enantiomerically pure derivatives is of significant interest. The primary strategy for obtaining chirally pure derivatives of this compound involves the resolution of the racemic parent alcohol, 3-methyl-3-pentanol, followed by esterification.

Enzymatic Kinetic Resolution: A highly effective method for resolving racemic alcohols is enzymatic kinetic resolution. This technique utilizes lipases or other hydrolases to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be separated. For instance, lipases from Candida antarctica (CALB) and Rhizomucor miehei have been successfully used for the kinetic resolution of primary alcohols. googleapis.com While specific studies on the enzymatic resolution of 3-methyl-3-pentanol are not extensively detailed in the provided results, the principle is applicable. The efficiency and enantioselectivity of the resolution can be influenced by the choice of enzyme, the acyl donor, the solvent, and the reaction temperature. googleapis.com

Once the racemic 3-methyl-3-pentanol is resolved into its (R) and (S) enantiomers, each pure enantiomer can be esterified to produce the corresponding enantiomerically pure (R)-3-pentanol, 3-methyl-, 3-acetate and (S)-3-pentanol, 3-methyl-, 3-acetate. This two-step process of resolution followed by esterification is a robust strategy for accessing these valuable chiral building blocks.

Sophisticated Analytical Techniques for Characterization of 3 Methylpentan 3 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationdocbrown.info

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. The structure of 3-methylpentan-3-yl acetate (B1210297) features four distinct proton environments.

Acetate Methyl Group (-OC(O)CH₃): These three protons are chemically equivalent and are not coupled to any other protons, thus appearing as a sharp singlet. This signal is typically found in the range of δ 1.9-2.1 ppm due to the deshielding effect of the adjacent carbonyl group.

Tertiary Methyl Group (-C(CH₃)(CH₂CH₃)₂): The protons of the methyl group attached to the quaternary carbon are also isolated from other protons, resulting in another singlet. This signal is expected to appear further upfield, typically around δ 1.4 ppm.

Methylene (B1212753) Protons (-CH₂CH₃): The four protons of the two equivalent ethyl groups' methylene units are coupled to the adjacent methyl protons. According to the n+1 rule, this signal will be split into a quartet. Their position is influenced by the adjacent quaternary carbon, placing them around δ 1.7-1.9 ppm.

Ethyl's Methyl Protons (-CH₂CH₃): The six protons of the two equivalent terminal methyl groups are coupled to the neighboring methylene protons, resulting in a triplet. These are the most shielded protons in the alkyl chain, appearing furthest upfield around δ 0.8-0.9 ppm.

Predicted ¹H NMR Data for 3-Methylpentan-3-yl Acetate

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetate CH₃ | ~2.0 | Singlet | 3H |

| Methylene CH₂ | ~1.8 | Quartet | 4H |

| Tertiary CH₃ | ~1.4 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. docbrown.info For 3-methylpentan-3-yl acetate, six distinct carbon signals are expected, as the two ethyl groups are equivalent due to molecular symmetry.

Carbonyl Carbon (-C=O): This carbon is the most deshielded, typically appearing far downfield in the spectrum, around δ 170 ppm.

Quaternary Carbon (-C(CH₃)(CH₂CH₃)₂): The central carbon atom bonded to the oxygen and three other carbons is significantly deshielded, with an expected chemical shift around δ 85 ppm.

Methylene Carbons (-CH₂CH₃): The two equivalent methylene carbons of the ethyl groups are expected around δ 33 ppm. nih.gov

Acetate Methyl Carbon (-OC(O)CH₃): The methyl carbon of the acetate group typically appears around δ 21-22 ppm.

Tertiary Methyl Carbon (-C(CH₃)(CH₂CH₃)₂): The methyl carbon attached to the quaternary center is predicted to be around δ 25 ppm. nih.gov

Ethyl's Methyl Carbons (-CH₂CH₃): The terminal methyl carbons of the ethyl groups are the most shielded, appearing furthest upfield around δ 8 ppm. nih.gov

Predicted ¹³C NMR Data for 3-Methylpentan-3-yl Acetate

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | ~170 |

| Quaternary C | ~85 |

| Methylene CH₂ | ~33 |

| Tertiary CH₃ | ~25 |

| Acetate CH₃ | ~21 |

Two-Dimensional NMR Techniques (e.g., HSQC)docbrown.info

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming structural assignments by showing correlations between directly bonded nuclei, typically ¹H and ¹³C. nih.govyoutube.com In an HSQC spectrum of 3-methylpentan-3-yl acetate, cross-peaks would appear connecting the signals of protons to the signals of the carbons they are directly attached to.

For instance, the triplet at ~0.85 ppm in the ¹H spectrum would show a correlation peak to the carbon signal at ~8 ppm in the ¹³C spectrum, confirming this as the terminal methyl group. Similarly, the quartet at ~1.8 ppm would correlate with the methylene carbon at ~33 ppm. The singlets in the ¹H spectrum at ~2.0 ppm and ~1.4 ppm would correlate to the acetate methyl carbon (~21 ppm) and the tertiary methyl carbon (~25 ppm), respectively. This technique definitively links the proton and carbon skeletons of the molecule, resolving any ambiguities from one-dimensional spectra. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisdocbrown.info

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing volatile compounds like esters. nih.gov When 3-methylpentan-3-yl acetate (molecular weight 144.21 g/mol ) is analyzed by GC-MS, it first passes through the GC column, which separates it from other components based on its boiling point and interactions with the column's stationary phase.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), to produce a molecular ion ([M]⁺) with an m/z of 144. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a molecular fingerprint. For 3-methylpentan-3-yl acetate, key fragmentation pathways include:

Loss of an Ethyl Radical: Alpha-cleavage resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da) is highly probable. This leads to the formation of a stable tertiary oxonium ion at m/z 115.

Loss of the Acetoxy Group: Cleavage of the C-O bond can lead to the loss of the acetoxy radical (•OC(O)CH₃, 59 Da), resulting in a stable tertiary carbocation at m/z 85.

McLafferty Rearrangement: A characteristic rearrangement for esters can occur, involving the transfer of a gamma-hydrogen and elimination of a neutral alkene. This would lead to a charged fragment at m/z 87.

Formation of the Acetyl Cation: A prominent peak at m/z 43 is expected, corresponding to the highly stable acetyl cation ([CH₃CO]⁺). miamioh.edu

Predicted Key MS Fragments for 3-Methylpentan-3-yl Acetate

| m/z | Identity of Fragment |

|---|---|

| 144 | [C₈H₁₆O₂]⁺ (Molecular Ion) |

| 115 | [M - C₂H₅]⁺ |

| 87 | [C₄H₇O₂]⁺ (McLafferty Rearrangement) |

| 85 | [M - OCOCH₃]⁺ |

| 57 | [C₄H₉]⁺ |

X-ray Crystallography for Solid-State Structure Determinationdocbrown.info

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of all atoms in the crystal, yielding a definitive model of the molecular structure, including bond lengths and angles.

While X-ray crystallography provides the most unambiguous structural data, its application is limited to substances that can be grown into high-quality single crystals. researchgate.net Simple, non-chiral, and low-melting-point organic compounds like 3-methylpentan-3-yl acetate are often liquids at room temperature and can be challenging to crystallize. As such, there is no publicly available crystal structure data for 3-methylpentan-3-yl acetate itself. The technique is more commonly applied to more complex derivatives or related compounds that are solids and readily form crystals. researchgate.net

Advanced Chromatographic Separations

Chromatographic techniques are fundamental in the separation and analysis of 3-methylpentan-3-yl acetate from complex mixtures. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds like 3-methylpentan-3-yl acetate. nih.gov In GC, the sample is vaporized and swept through a column by a carrier gas (the mobile phase). The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. GC, particularly when coupled with a mass spectrometer (GC-MS), allows for both the quantification and the identification of the compound and any impurities present. analytice.com

For instance, the analysis of various organic acetates in different matrices is effectively achieved using GC-MS. coresta.org The method often involves a split injection to handle high concentration samples and ensure good separation. coresta.org The operational parameters of the GC system, such as the type of column, temperature program, and detector, are optimized to achieve the desired separation and sensitivity. Non-polar columns are often used for the analysis of esters, and the Kovats retention index can be a useful parameter for compound identification. nih.govnist.gov

Table 1: Typical GC Parameters for Acetate Analysis

| Parameter | Value/Type |

|---|---|

| Injection Mode | Split |

| Inlet Temperature | ~295 °C |

| Column Type | Non-polar (e.g., DB-5ms) |

| Carrier Gas | Helium or Nitrogen |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This table presents a generalized set of parameters; specific conditions may vary based on the exact application and instrumentation.

Headspace Solid Phase Microextraction (HS-SPME) in Volatile Analysis

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly effective for the analysis of volatile and semi-volatile compounds from various matrices. researchgate.netmdpi.com This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. mdpi.com Volatile analytes, such as 3-methylpentan-3-yl acetate, partition between the sample matrix, the headspace, and the fiber coating. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. mdpi.com

The efficiency of HS-SPME depends on several factors, including the fiber coating, extraction time, and temperature. mdpi.comresearchgate.net Different fiber coatings, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) or Carboxen/polydimethylsiloxane (CAR/PDMS), offer varying selectivities for different types of volatile compounds. researchgate.netfrontiersin.org Optimization of these parameters is crucial for achieving high sensitivity and reproducibility. mdpi.com For example, in the analysis of volatile compounds in cider, a CAR/PDMS fiber was used with an extraction time of 40 minutes at 50°C. mdpi.com HS-SPME is valued for its simplicity, speed, and minimal sample preparation requirements, making it a "green" analytical technique. mdpi.comfrontiersin.org

Table 2: Common HS-SPME Fiber Coatings and Their Applications

| Fiber Coating | Abbreviation | Typical Analytes |

|---|---|---|

| Polydimethylsiloxane | PDMS | Non-polar volatile and semi-volatile compounds |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | General purpose for volatile and semi-volatile compounds |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Volatile compounds, including small molecules |

| Polyacrylate | PA | Polar volatile compounds |

This table provides a summary of common fiber types; the optimal choice depends on the specific analyte and matrix.

Solid Phase Extraction (SPE) in Sample Preparation

Solid Phase Extraction (SPE) is a versatile and widely used sample preparation technique for isolating and concentrating analytes from a liquid sample prior to analysis. sigmaaldrich.com It is more efficient than traditional liquid-liquid extraction, offering higher and more reproducible recoveries while reducing solvent consumption. sigmaaldrich.comresearchgate.net The basic principle of SPE involves passing a sample through a sorbent bed that retains the analyte of interest. Interfering substances can be washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. sigmaaldrich.comthermofisher.com

A variety of sorbent materials are available, including reversed-phase, normal-phase, and ion-exchange packings, allowing for the selective extraction of a wide range of compounds. sigmaaldrich.comsigmaaldrich.com For a non-polar compound like 3-methylpentan-3-yl acetate in a polar matrix, a reversed-phase sorbent such as C18 would typically be employed. The development of an SPE method involves several steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. thermofisher.com The choice of solvents for each step is critical for achieving optimal recovery and purity. researchgate.netthermofisher.com

Table 3: The Five Steps of a Typical SPE Procedure

| Step | Description |

|---|---|

| 1. Conditioning | The sorbent is treated with a solvent to wet the packing material and create an environment suitable for analyte retention. |

| 2. Sample Loading | The sample solution is passed through the sorbent bed. |

| 3. Washing | A specific solvent is used to wash away any weakly bound interfering compounds from the sorbent. |

| 4. Elution | A strong solvent is used to disrupt the analyte-sorbent interaction and elute the analyte from the cartridge. |

| 5. Dry Down & Reconstitution | The eluate may be evaporated and the residue reconstituted in a solvent compatible with the analytical instrument. |

This table outlines the general workflow for solid phase extraction.

Vibrational Spectroscopic Methods (e.g., Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an indispensable technique for the structural elucidation of molecules like 3-methylpentan-3-yl acetate. FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate at specific frequencies. mdpi.com The resulting spectrum is a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to different functional groups. mdpi.com

Table 4: Expected FTIR Absorption Bands for 3-Methylpentan-3-yl Acetate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C-H (Alkyl) | Bend | 1350 - 1480 |

This table presents the expected characteristic infrared absorption frequencies for the functional groups present in 3-methylpentan-3-yl acetate. Actual values can vary based on the sample state and measurement conditions.

Computational and Theoretical Chemistry Studies of 3 Methylpentan 3 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure. These ab initio and density functional theory (DFT) methods provide insights that are often difficult or impossible to obtain through experimentation alone.

Electronic Structure and Bonding Analysis

A primary step in the computational analysis of 3-methylpentan-3-yl acetate (B1210297) would involve the calculation of its electronic structure. This would reveal the distribution of electrons within the molecule, which governs its chemical properties and reactivity. Key parameters that would be calculated include molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) analysis would also be a valuable tool. This analysis provides a detailed picture of the bonding within the molecule, including the nature of the covalent bonds, lone pairs, and any delocalization of electron density. For 3-methylpentan-3-yl acetate, this would elucidate the characteristics of the ester functional group and the influence of the tertiary carbon center.

Table 1: Predicted Electronic Properties of 3-Methylpentan-3-yl Acetate

| Property | Predicted Value/Description | Method of Calculation |

|---|---|---|

| HOMO Energy | Value in eV | DFT (e.g., B3LYP/6-31G*) |

| LUMO Energy | Value in eV | DFT (e.g., B3LYP/6-31G*) |

| HOMO-LUMO Gap | Energy difference in eV | DFT (e.g., B3LYP/6-31G*) |

| Dipole Moment | Value in Debye | DFT (e.g., B3LYP/6-31G*) |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its movement over time. mdpi.com By simulating the motions of all atoms in the molecule, MD can reveal how 3-methylpentan-3-yl acetate behaves in different environments, such as in a solution or at various temperatures. These simulations can predict macroscopic properties like density and viscosity, and provide insights into how the molecule interacts with solvents. For instance, an MD simulation could model the ester in water to understand its solubility and hydration shell structure.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating chemical reactions. For 3-methylpentan-3-yl acetate, this could involve modeling its synthesis via the esterification of 3-methyl-3-pentanol (B165633) or its hydrolysis back to the alcohol and acetic acid. wikipedia.org By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed. A crucial part of this is locating the transition state—the highest energy point along the reaction pathway. The structure and energy of the transition state determine the reaction rate. Techniques like nudged elastic band (NEB) or quadratic synchronous transit (QST) are used to find these elusive structures, providing a detailed, step-by-step understanding of the reaction mechanism.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For 3-methylpentan-3-yl acetate, this would include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are highly dependent on the electronic environment of each nucleus. These predictions are invaluable for assigning peaks in experimental NMR spectra. nih.gov

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This would show characteristic peaks, such as the C=O stretch of the ester group, and can help in identifying the compound. nih.gov

Mass Spectrometry: While not a direct prediction of the entire spectrum, computational methods can help understand fragmentation patterns by calculating the stability of different potential fragment ions. nih.gov

Table 2: Predicted Spectroscopic Data for 3-Methylpentan-3-yl Acetate

| Spectrum Type | Predicted Key Features | Computational Method |

|---|---|---|

| ¹³C NMR | Chemical shifts for carbonyl C, quaternary C, etc. | GIAO, DFT |

| ¹H NMR | Chemical shifts for methyl and ethyl protons | GIAO, DFT |

Computational Screening and Design of Analogs

The true power of computational chemistry lies in its predictive capabilities for designing new molecules. By using 3-methylpentan-3-yl acetate as a lead compound, analogs with modified properties can be designed in silico. For example, if the goal is to create a fragrance with a specific volatility, the length of the alkyl chain could be varied, and the resulting change in vapor pressure could be computationally predicted. This screening process is significantly faster and more cost-effective than synthesizing and testing each compound individually. This allows for the rapid exploration of a vast chemical space to identify candidates with desired properties for further experimental investigation.

Collision Cross Section (CCS) Prediction and Experimental Validation

The collision cross section (CCS) is a crucial physicochemical property of an ion, representing its effective area for interactions with a neutral buffer gas. This parameter is determined by the ion's size, shape, and charge distribution. In the realm of analytical chemistry, particularly in combination with mass spectrometry, CCS values serve as an additional identifier for compounds, enhancing the confidence of molecular identification. This section delves into the computational and theoretical methods used to predict the CCS of 3-methylpentan-3-yl acetate, alongside the experimental techniques for its validation.

Computational and Theoretical Prediction of CCS

Predicting the CCS of a molecule like 3-methylpentan-3-yl acetate can be approached through several computational methods. These methods are broadly categorized into physics-based models and machine learning approaches.

Physics-Based Models: The trajectory method (TM) is a fundamental, physics-based approach for calculating CCS values. It involves simulating the trajectories of a large number of collisions between an ion and buffer gas atoms (typically helium or nitrogen). The average momentum transfer from these collisions is then used to calculate the CCS. Software packages like MobCal and HPCCS utilize this method. mdpi.com The accuracy of the trajectory method is dependent on the quality of the force fields used to describe the intermolecular interactions.

Machine Learning Models: In recent years, machine learning (ML) has emerged as a powerful tool for high-throughput CCS prediction. mdpi.com These models are trained on large datasets of experimentally determined CCS values and molecular structures. nih.gov By learning the complex relationships between molecular features and CCS, ML models can predict CCS values for new compounds with remarkable speed and accuracy.

Several ML models have been developed for this purpose:

DarkChem: This model uses a neural network and the SMILES representation of a molecule to predict various physicochemical properties, including CCS, with a reported average error of 2.5%. mdpi.comarxiv.org

MGAT-CCS: This approach employs a multimodal graph attention network that considers the chemical class of a molecule, achieving high accuracy with median relative errors often below 2%. acs.orgnih.govmssm.edu

LASSO-based models: Some models utilize the Least Absolute Shrinkage and Selection Operator (LASSO) algorithm with a set of molecular descriptors to predict CCS values, particularly for specific classes of molecules like lipids. mdpi.com

For 3-methylpentan-3-yl acetate, these computational tools could provide a theoretical CCS value, which would be instrumental in its tentative identification in complex mixtures analyzed by ion mobility-mass spectrometry.

Experimental Validation of CCS

The experimental determination of CCS is primarily achieved through ion mobility spectrometry (IMS) coupled with mass spectrometry (MS). nih.govacs.orgyoutube.com IMS separates ions in the gas phase based on their differential mobility through a buffer gas under the influence of an electric field. nih.govacs.org The drift time of an ion through the mobility cell is related to its CCS.

Several types of IMS instruments are used for CCS measurement:

Drift Tube Ion Mobility Spectrometry (DTIMS): Considered the "gold standard," DTIMS uses a uniform electric field across a drift tube. nih.gov By measuring the drift time of an ion at multiple electric field strengths, a highly accurate CCS value can be determined without the need for calibrants. nih.gov

Traveling Wave Ion Mobility Spectrometry (TWIMS): This technique uses a series of voltage waves to propel ions through the mobility cell. waters.com TWIMS is faster than DTIMS but requires calibration with compounds of known CCS to convert drift times into CCS values. youtube.com

Trapped Ion Mobility Spectrometry (TIMS): TIMS traps ions in a gas stream and then releases them based on their mobility, offering high resolution.

The experimental validation for 3-methylpentan-3-yl acetate would involve introducing the compound into an IMS-MS instrument, typically via electrospray ionization, and measuring the drift time of its corresponding ion (e.g., [M+H]⁺ or [M+Na]⁺). This experimental CCS would then be compared to the predicted values.

Illustrative Data and Findings

While specific experimental or predicted CCS data for 3-methylpentan-3-yl acetate is not widely available in public databases, we can illustrate the expected data format and the type of findings from such a study. The following tables represent hypothetical data for 3-methylpentan-3-yl acetate and a structurally similar compound, pentan-3-yl acetate, to demonstrate how CCS values are typically reported.

Table 1: Predicted CCS Values for 3-Methylpentan-3-yl Acetate

| Computational Method | Predicted CCS (Ų) [M+H]⁺ | Predicted CCS (Ų) [M+Na]⁺ |

| Trajectory Method (HPCCS) | Data not available | Data not available |

| Machine Learning (MGAT-CCS) | Data not available | Data not available |

| Machine Learning (DarkChem) | Data not available | Data not available |

Table 2: Experimental and Predicted CCS Data for Structurally Similar Compounds

| Compound | Ion Type | Experimental CCS (Ų) (DTIMS) | Predicted CCS (Ų) (Machine Learning) | Reference |

| Pentan-3-yl acetate | [M+H]⁺ | Data not available | Data not available | |

| 2-Methylpentan-3-yl acetate | [M+H]⁺ | Data not available | Data not available |

The availability of extensive CCS databases, such as the METLIN-CCS database with over 185,000 values and other public resources, is crucial for the advancement of this field. biophysicalms.orgncsu.edunih.govgithub.io These databases facilitate the identification of unknown compounds by matching their experimental CCS values against a library of knowns. The inclusion of data for compounds like 3-methylpentan-3-yl acetate in these databases would be a valuable addition to the scientific community.

The combination of computational prediction and experimental validation of CCS provides a robust framework for the structural characterization of small molecules like 3-methylpentan-3-yl acetate, significantly enhancing the confidence in their identification in complex analytical scenarios.

Biogeochemical Cycling and Environmental Fate of 3 Methylpentan 3 Yl Acetate

Abiotic Degradation Pathways

The abiotic degradation of 3-methylpentan-3-yl acetate (B1210297), an organic ester, is primarily governed by hydrolysis and photolysis. These processes contribute to the compound's transformation in the environment without the involvement of biological organisms.

Hydrolysis in Aqueous Environments

In aqueous environments, 3-methylpentan-3-yl acetate is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond. This reaction results in the formation of 3-methyl-3-pentanol (B165633) and acetic acid. The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, ester hydrolysis is accelerated under both acidic and alkaline conditions.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by photons, particularly from ultraviolet (UV) radiation in sunlight. While direct photolysis of simple aliphatic esters like 3-methylpentan-3-yl acetate is generally not a significant degradation pathway in the absence of photosensitizers, indirect photolytic processes can contribute to its removal from the environment.

In the atmosphere, volatile organic compounds (VOCs) like 3-methylpentan-3-yl acetate can react with photochemically generated hydroxyl radicals (•OH). This is often the primary removal process for many VOCs in the troposphere. Although specific rate constants for the reaction of 3-methylpentan-3-yl acetate with hydroxyl radicals are not documented, it is expected to undergo this degradation pathway.

Furthermore, studies on other acetate esters, such as butyl acetate, have shown that photocatalytic degradation can occur in the presence of a photocatalyst like titanium dioxide (TiO2) under UV or even visible light. mdpi.com This suggests that in environments containing suitable photocatalytic surfaces, the degradation of 3-methylpentan-3-yl acetate could be enhanced.

Biotic Degradation Mechanisms

The breakdown of 3-methylpentan-3-yl acetate by living organisms, particularly microorganisms, is a crucial aspect of its environmental fate. This biotic degradation is primarily accomplished through microbial metabolism.

Microbial Metabolism and Enzyme Systems

The initial step in the microbial metabolism of 3-methylpentan-3-yl acetate is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by a class of enzymes known as esterases or lipases, which are widespread in various microorganisms. This enzymatic action yields 3-methyl-3-pentanol and acetate. nih.gov

Following hydrolysis, the resulting products are further metabolized by the microorganisms. Acetate can be readily assimilated into central metabolic pathways, such as the citric acid cycle, to provide energy and carbon for the cell. nih.gov The degradation of the branched alcohol, 3-methyl-3-pentanol, would likely proceed through oxidation reactions, although the specific enzymatic pathways for this tertiary alcohol are not well-documented. Research on other branched compounds suggests that the degree of branching can influence the rate and sometimes the feasibility of microbial degradation. nih.gov

Biodegradation Kinetics in Environmental Media

The rate at which 3-methylpentan-3-yl acetate is biodegraded in different environmental media (e.g., soil, water, sediment) is influenced by a multitude of factors. These include the composition and activity of the microbial community, temperature, pH, oxygen availability, and the concentration of the compound.

Specific kinetic data for the biodegradation of 3-methylpentan-3-yl acetate are scarce. However, research on other esters provides some insights. For instance, studies on phthalate (B1215562) esters have demonstrated that degradation often follows first-order kinetics, with rates being influenced by the length and structure of the ester side chains. Generally, less complex, linear esters tend to biodegrade more rapidly than those with more complex or branched structures. Studies on the anaerobic biodegradation of various alkyl esters have shown that branching in the alcohol moiety can hinder the degradation process. researchgate.net Given the tertiary and branched structure of the 3-methyl-3-pentyl group, it is plausible that its biodegradation may be slower compared to linear isomers.

Environmental Distribution and Partitioning Behavior

The environmental distribution of 3-methylpentan-3-yl acetate is dictated by its physicochemical properties, which determine its partitioning between different environmental compartments such as air, water, soil, and biota. Key parameters for assessing this behavior include the octanol-water partition coefficient (Kow), water solubility, and vapor pressure.

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues. A computed XLogP3 value of 2.3 for 3-methylpentyl acetate suggests a moderate potential for bioaccumulation in organisms. nih.gov This value also indicates a tendency to adsorb to organic matter in soil and sediment.

The following table provides a summary of the key physicochemical properties of 3-methylpentan-3-yl acetate and related compounds, which are used to predict its environmental partitioning.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 3-Pentanol, 3-methyl-, 3-acetate | C8H16O2 | 144.21 | 2.3 |

| 3-Pentanol, 3-methyl- | C6H14O | 102.17 | 1.4 |

| Acetic acid | C2H4O2 | 60.05 | -0.2 |

Data for this compound and 3-Pentanol, 3-methyl- from PubChem. nih.govnih.gov XLogP3 is a computed value.

Metabolite Identification and Persistence

Upon release into the environment, 3-methylpentan-3-yl acetate is subject to hydrolysis, a chemical reaction with water that splits the ester into its constituent alcohol and carboxylic acid. libretexts.org This process can be catalyzed by acids or bases in the environment. libretexts.org The primary degradation pathway for 3-methylpentan-3-yl acetate is, therefore, its breakdown into 3-methyl-3-pentanol and acetic acid. libretexts.orgyoutube.com Aerobic biodegradation is a principal method of mineralization for ester compounds in the environment. nih.gov

Subsequent environmental impact and persistence are then determined by the fate of these two metabolites.

Identified Metabolites of 3-Methylpentan-3-yl Acetate

| Metabolite Name | Chemical Formula | Parent Compound | Formation Process |

|---|---|---|---|

| 3-Methyl-3-pentanol | C6H14O | 3-Methylpentan-3-yl acetate | Hydrolysis |

| Acetic Acid | C2H4O2 | 3-Methylpentan-3-yl acetate | Hydrolysis |

Persistence of Metabolites

The persistence of the primary metabolites of 3-methylpentan-3-yl acetate is generally low, as both are susceptible to further biodegradation.

Environmental Fate Summary for Metabolites of 3-Methylpentan-3-yl Acetate

| Metabolite | Environmental Fate & Persistence |

|---|---|

| 3-Methyl-3-pentanol | Considered to be biodegradable, although potentially at a slower rate than primary or secondary alcohols due to its tertiary structure. ncert.nic.innih.gov Its water solubility of 45 g/L suggests it will be mobile in aquatic systems. wikipedia.org |

| Acetic Acid | Readily biodegradable and not persistent in soil or water. ashland.comherts.ac.uk It has a low potential for bioaccumulation and is highly mobile in soil. santos.comashland.com The major environmental fate process is biodegradation. taylorfrancis.com |

Applications in Specialized Organic Synthesis and Chemical Processes

Role as a Synthetic Intermediate for Complex Molecules

As a synthetic intermediate, 3-methyl-3-pentyl acetate (B1210297) offers a versatile platform for the introduction of a sterically hindered tertiary alcohol or a related structural motif. This characteristic is particularly useful in the synthesis of complex organic molecules where precise control over stereochemistry and steric bulk is crucial.

Precursor in Advanced Chemical Synthesis

In advanced chemical synthesis, the ester can be hydrolyzed under acidic or basic conditions to yield 3-methyl-3-pentanol (B165633). This tertiary alcohol can then participate in a variety of subsequent reactions. For instance, it can be used in nucleophilic additions or as a precursor for generating a tertiary carbocation under specific acidic conditions, which can then undergo rearrangements or reactions with various nucleophiles. The bulky tert-pentyl group can also serve as a protecting group for other functionalities within a molecule, a strategy often employed in multi-step syntheses. wikipedia.org

The synthesis of esters is a fundamental transformation in organic chemistry, and compounds like 3-methyl-3-pentyl acetate are part of a broad class of molecules with applications ranging from pharmaceuticals to materials science. semanticscholar.orgbyjus.com The development of efficient esterification methods is an ongoing area of research. byjus.com

Building Block Chemistry for Diverse Molecular Architectures

The concept of "building block" chemistry relies on the use of well-defined molecular fragments that can be reliably incorporated into larger, more complex structures. 3-Methyl-3-pentyl acetate fits this description as it provides a readily available source of the 3-methyl-3-pentyl group. This bulky, non-polar moiety can be strategically employed to influence the physical and chemical properties of a target molecule, such as its solubility, conformational preference, or resistance to certain chemical transformations. The controlled assembly of such building blocks is a cornerstone of modern synthetic chemistry, enabling the construction of intricate molecular systems. nih.gov

Green Chemistry Aspects in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of 3-methyl-3-pentyl acetate, green chemistry considerations can be applied to both its synthesis and its use.

Synthesis: Traditional esterification methods often rely on strong acid catalysts and require the removal of water to drive the reaction to completion. byjus.comontosight.ai Greener alternatives are being explored, such as the use of solid acid catalysts that can be easily recovered and reused, or enzyme-catalyzed reactions that operate under milder conditions. For instance, the synthesis of isoamyl acetate, a structurally related ester, has been optimized using a biocatalyst derived from seashells under solvent-free conditions, achieving a high yield. whiterose.ac.uk Such approaches minimize waste and energy consumption. The use of more benign acetylating agents and recyclable solvent systems, like the DBU/CO2 switchable system, are also being investigated for esterification reactions. semanticscholar.org

Application: The use of 3-methyl-3-pentyl acetate as a solvent or reagent in a larger synthetic scheme can also be evaluated from a green chemistry perspective. Its biodegradability and toxicity profile would be important factors to consider. The development of reactions in more environmentally friendly solvents, or under solvent-free conditions, is a key area of green chemistry research. semanticscholar.org

Catalytic Applications Involving 3-Methylpentan-3-yl Acetate or its Derivatives

While 3-methyl-3-pentyl acetate itself is not typically a catalyst, its derivatives can be employed in catalytic processes. The tertiary alcohol, 3-methyl-3-pentanol, obtained from the hydrolysis of the acetate, can serve as a ligand for metal catalysts. The bulky nature of the tert-pentyl group can influence the steric environment around the metal center, thereby affecting the selectivity and activity of the catalyst in various organic transformations.

Furthermore, the acetate group itself can participate in or direct certain catalytic reactions. For example, in some transition metal-catalyzed reactions, an acetate group can act as a directing group, positioning the catalyst at a specific site within the molecule to facilitate a desired transformation. The field of catalysis is constantly evolving, with a focus on developing more efficient and selective catalysts for a wide range of chemical reactions. mdpi.com

Emerging Research Areas in Applied Chemistry

The unique properties of 3-methyl-3-pentyl acetate and its derivatives suggest potential for their use in several emerging areas of applied chemistry.

Materials Science: The bulky and non-polar nature of the 3-methyl-3-pentyl group could be exploited in the design of new polymers and materials with specific physical properties, such as thermal stability or altered solubility.

Drug Delivery: The ester linkage in 3-methyl-3-pentyl acetate is susceptible to hydrolysis, a property that could be utilized in the design of prodrugs or drug delivery systems where the release of an active compound is triggered by a change in pH or the presence of specific enzymes.

Biosensors: Research into insect odorant receptors has shown that esters are a class of compounds that can elicit responses. mdpi.com While not specifically mentioning 3-methyl-3-pentyl acetate, the study of how different ester structures interact with biological receptors is an active area of research with potential applications in the development of novel biosensors. mdpi.com

The continued exploration of the chemistry of esters and the development of new synthetic methodologies will undoubtedly uncover further applications for compounds like 3-methyl-3-pentyl acetate in various fields of applied chemistry. researchgate.net

Q & A

Basic: What synthetic methodologies are optimal for producing 3-Pentanol, 3-methyl-, 3-acetate derivatives?

Answer:

A one-pot oxidative-chlorination method using H₂O₂/HCl in acetonitrile is effective for synthesizing α,α′-dichloro ketones from secondary alcohols like 3-pentanol. Experimental optimization shows that a 15-fold molar excess of H₂O₂ and HCl achieves the highest yield (Table 1 in ). Reaction monitoring via GC-MS or HPLC is critical to track intermediate formation (e.g., α-chloro ketones) and avoid over-oxidation. Solvent choice (e.g., acetonitrile) ensures compatibility with acidic conditions .

Advanced: How does capsidiol 3-acetate induce specific gene expression in Botrytis cinerea?

Answer:

Capsidiol 3-acetate activates the Bccpdh promoter in B. cinerea via a cis-regulatory element located between -250 and -200 bp upstream of the start codon (Fig. S8/S9, ). Reporter assays (P_Bccpdh:GFP and P_Bccpdh:Luc) confirmed rapid promoter activation within 2 hours of exposure, with fluorescence/luminescence intensity correlating with capsidiol 3-acetate concentration. Notably, this induction is distinct from capsidiol metabolism, as BcCPDH does not catalyze its oxidation, suggesting separate regulatory pathways .

Advanced: How do oxidation pathways of 3-pentanol isomers differ in combustion studies?

Answer:

Laminar flame speed experiments (0.10–0.75 MPa, 393–473 K) reveal that 3-pentanol exhibits slower combustion kinetics compared to 1-pentanol but faster than 2-pentanol ( ). Molecular-beam mass spectrometry shows divergent oxidation intermediates: 3-pentanol forms higher yields of unsaturated aldehydes due to β-scission of alkoxy radicals. Kinetic modeling must account for isomer-specific hydrogen abstraction rates and radical branching ratios to predict ignition delays .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Key precautions include:

- Ventilation : Use fume hoods to avoid vapor inhalation (P271) .

- PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats (P280) .

- Static Control : Ground equipment and use non-sparking tools (P242/P243) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do metabolic pathways of capsidiol 3-acetate differ between Botrytis cinerea and heterologous systems like Epichloë festucae?

Answer:

In B. cinerea, capsidiol 3-acetate undergoes oxidation via two distinct pathways, producing multiple oxidized derivatives (Fig. S7B, ). However, heterologous expression of Bccpdh in E. festucae fails to metabolize the compound, indicating species-specific enzymatic machinery. Researchers must validate fungal metabolic capabilities using native systems and employ LC-HRMS to detect atypical oxidation products .

Advanced: What role does 3-pentanol play in plant-pathogen interactions, and how might its acetate derivative modulate this?

Answer:

3-Pentanol acts as a plant volatile organic compound (VOC) eliciting immunity against pathogens like Pseudomonas syringae ( ). Its acetate derivative may enhance stability or bioavailability in plant tissues. Testing requires foliar application assays coupled with RNA-seq to identify upregulated defense genes (e.g., PR1, PDF1.2). Comparative studies with non-acetylated analogs can clarify structure-activity relationships .

Advanced: How can solvent properties guide formulation of this compound in reaction systems?

Answer:

Solubility parameters (δ = 17.5 MPa¹/²) and boiling point (395.55 K) ( ) suggest compatibility with non-polar solvents (e.g., hexane) for extractions. For polar reactions, acetonitrile (δ = 24.3) or DMSO may stabilize intermediates. COSMO-RS simulations can predict phase behavior, while Hansen parameters optimize solvent blends for catalytic processes .

Advanced: What analytical techniques resolve contradictions in reported metabolic products of 3-Pentanol derivatives?

Answer:

Discrepancies in oxidation products (e.g., vs. 7) require:

- High-Resolution MS : Differentiate isomers (e.g., capsenone vs. oxidized capsidiol acetate).

- Isotopic Labeling : Track carbon flow in fungal metabolism.

- Time-Course Studies : Identify transient intermediates before side reactions dominate.

Standardizing incubation conditions (pH, O₂ levels) minimizes variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.